molecular formula C20H20N4O3 B2376923 N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide CAS No. 2309748-30-7

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide

Cat. No.: B2376923
CAS No.: 2309748-30-7
M. Wt: 364.405
InChI Key: DMTCKNXGZDIHKM-UHFFFAOYSA-N
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Description

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, an imidazolidinone moiety, and a benzhydryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring and the imidazolidinone moiety. One common approach is the ring-opening polymerization of azetidines, which can be achieved through both anionic and cationic mechanisms . The reaction conditions often involve the use of strong bases or acids to facilitate the polymerization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through the use of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and imidazolidinone moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler or structurally different compounds

Properties

IUPAC Name

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-17-11-21-19(26)24(17)16-12-23(13-16)20(27)22-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,21,26)(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTCKNXGZDIHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)CNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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